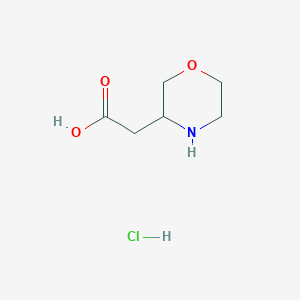

2-(Morpholin-3-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518127 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86967-55-7 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Morpholine Scaffold

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 86967-55-7), a pivotal building block in modern medicinal chemistry and pharmaceutical development. The morpholine ring is a privileged scaffold known for improving the pharmacokinetic profiles of drug candidates. This document delves into the compound's physicochemical properties, outlines logical synthetic and analytical strategies, explores its diverse applications in drug discovery, and provides essential guidelines for its safe handling and storage. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging this versatile intermediate for the creation of novel therapeutic agents.

In the landscape of drug discovery, certain molecular scaffolds consistently appear in successful therapeutic agents due to their favorable properties. The morpholine ring is one such "privileged structure." Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid, low-energy conformation that facilitates precise interactions with biological targets.[1]

This compound emerges as a particularly valuable derivative. Unlike its more common 4-yl isomer, the 3-yl substitution pattern introduces a chiral center, offering a crucial handle for stereospecific interactions with enzymes and receptors. This guide focuses on this specific isomer, a key intermediate for synthesizing complex molecules with potential applications in areas such as neurology and infectious diseases.[1][2] Its hydrochloride salt form further enhances its utility by improving solubility and stability, making it an ideal starting material for a wide range of synthetic transformations.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a white solid at room temperature, valued for its water solubility, which simplifies its use in various reaction conditions.[2]

| Property | Value | Source |

| CAS Number | 86967-55-7 | [2] |

| Molecular Formula | C₆H₁₁NO₃·HCl | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Synonyms | 3-Acetic acid-morpholine hydrochloride | [2] |

| Storage Conditions | 0-8 °C, desiccated | [2] |

Synthesis and Quality Control Workflows

The synthesis of chiral morpholine derivatives requires careful strategic planning to control stereochemistry and ensure high purity. While specific industrial processes are proprietary, a logical, generalized synthetic approach can be conceptualized.

Conceptual Synthetic Pathway

The synthesis of this compound typically involves the construction of the morpholine ring, introduction of the acetic acid moiety, and final salt formation. A key consideration is the management of the amine and carboxylic acid functional groups, often requiring the use of protecting groups to prevent unwanted side reactions. The final step of forming the hydrochloride salt is often achieved through a non-aqueous workup, for instance, by treating the free base with HCl in an organic solvent like isopropanol, which facilitates the precipitation of the pure salt.[3]

Caption: A generalized workflow for the synthesis of 2-(Morpholin-3-yl)acetic acid HCl.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a key intermediate is non-negotiable in pharmaceutical development. A multi-pronged analytical approach is required to validate each batch of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, verifying the connectivity of atoms, and ensuring the absence of significant organic impurities. Purity is often initially assessed via NMR.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the gold standard for quantifying purity. It can separate the target compound from starting materials, by-products, and other impurities with high resolution.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

-

Chiral Chromatography: Given the stereocenter at the C-3 position, chiral HPLC is critical to determine the enantiomeric excess (e.e.) of the desired stereoisomer, which is paramount for developing stereospecific drugs.

Caption: Standard quality control workflow for a chiral pharmaceutical intermediate.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a functional tool used to solve complex challenges in drug design. Its utility stems from its role as a versatile building block and intermediate.[2][4]

Intermediate for Neurological and Bio-active Compounds

The compound serves as a critical starting material for pharmaceuticals targeting the central nervous system.[2] Morpholine derivatives are widely explored for their potential to modulate key enzymes and receptors implicated in neurodegenerative diseases.[1] For instance, the structural motif is investigated for its ability to inhibit acetylcholinesterase (AChE) or monoamine oxidases (MAO), both significant targets in diseases like Alzheimer's and Parkinson's.[1] The chiral nature of the 3-yl isomer is particularly advantageous here, as stereochemistry often dictates binding affinity and selectivity for such targets.

Scaffold for Novel Therapeutic Agents

The morpholine-3-yl-acetic acid core provides a robust scaffold that can be elaborated upon to create novel drug candidates. A prominent example is Osivelotor (GBT-601) , an investigational drug for sickle cell disease, which incorporates a (3S)-morpholin-3-yl moiety.[5] In Osivelotor, the morpholine ring acts as a linker and conformational constraint, properly orienting other parts of the molecule to bind to and stabilize hemoglobin.[5] This demonstrates how the scaffold can be integrated into a larger, complex molecule to achieve a specific therapeutic effect.

Caption: The progression from a building block to a potential drug candidate.

Tool in Biochemical Research

Beyond direct drug synthesis, this compound is valuable in biochemical research for probing biological pathways.[2] It can be used to create libraries of small molecules for screening against enzyme or receptor targets. Its defined structure and chirality make it an excellent tool for structure-activity relationship (SAR) studies, helping researchers understand how molecular shape and functionality influence biological activity.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for personnel safety. The hydrochloride salt is acidic and can be corrosive or irritating.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a laboratory coat, and chemical-resistant gloves.[6][7] If there is a risk of generating dust, respiratory protection may be necessary.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[6] Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

-

Ingestion/Inhalation: Move the person to fresh air. If ingested, do not induce vomiting. Seek immediate medical attention.[6]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a privileged morpholine scaffold, a key chiral center, and favorable physicochemical properties makes it an indispensable building block for medicinal chemists. From foundational research into neurological disorders to the development of innovative drugs like Osivelotor, this compound provides a reliable starting point for constructing complex molecules designed for precise biological interactions. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to unlock its full potential in advancing the frontiers of drug discovery.

References

-

PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

OSHA. (2003, May 14). Morpholine. Occupational Safety and Health Administration. Retrieved from [Link]

-

Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Duke University. Retrieved from [Link]

-

Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4(42). Retrieved from [Link]

-

PubChem. (n.d.). 4-Morpholineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.

-

Ong, J., & Kerr, D. I. (1998). The morpholino-acetic acid analogue Sch 50911 is a selective GABA(B) receptor antagonist in rat neocortical slices. European Journal of Pharmacology, 362(1), 35-40. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(8), 2557-2585. Retrieved from [Link]

-

PubChem. (n.d.). Osivelotor. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. (S)-Morpholin-3-yl-acetic acid hydrochloride | 2566483-70-1 | FM181865 [biosynth.com]

- 5. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. actylislab.com [actylislab.com]

- 7. safety.duke.edu [safety.duke.edu]

2-(Morpholin-3-yl)acetic acid hydrochloride molecular weight

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern medicinal chemistry. The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document details the physicochemical properties, a representative synthetic pathway, robust analytical validation techniques, and key applications of the title compound, with a focus on its role in the development of novel therapeutics. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of bioactive molecules.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its hydrochloride salt form enhances aqueous solubility, a critical attribute for a versatile synthetic intermediate and for formulation considerations in drug development.[1][2] The presence of a chiral center at the 3-position of the morpholine ring makes it a valuable synthon for creating stereospecific pharmaceuticals, where enantiomeric purity is often directly linked to therapeutic efficacy and safety.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃·HCl | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| CAS Number | 86967-57-7 | [1] |

| Appearance | White solid | [1] |

| Purity (Typical) | ≥95% (by NMR) | [1] |

| Storage Conditions | 0–8 °C, desiccated | [1] |

Chemical Structure and Stereochemistry

The structure features a morpholine ring substituted at the 3-position with an acetic acid moiety. The nitrogen atom of the morpholine ring is protonated by hydrochloric acid to form the stable salt. The key feature is the stereocenter at the C3 position, which allows for the synthesis of either the racemic mixture or specific enantiomers, such as (S)-2-(Morpholin-3-yl)acetic acid hydrochloride.

Caption: Structure of this compound.

Representative Synthesis Pathway

While specific, proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established principles of heterocyclic chemistry. A common strategy involves the formation of a morpholin-3-one intermediate from diethanolamine, followed by reduction and subsequent elaboration of the acetic acid side chain. The final step involves acidification to yield the hydrochloride salt.

This approach is logical because it builds the core heterocyclic scaffold first and then introduces the functional side chain, which is an efficient strategy in organic synthesis. The use of a protected haloacetate allows for controlled alkylation, and the final deprotection and salt formation are standard, high-yielding procedures.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-(2-hydroxyethyl)morpholin-3-one

-

To a solution of diethanolamine in a suitable solvent like toluene, add a (C₁-C₄)-alkyl haloacetate (e.g., ethyl bromoacetate) dropwise at room temperature.

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and isolate the intermediate, 4-(2-hydroxyethyl)morpholin-3-one. This reaction forms the core morpholinone ring structure.[3]

Step 2: Reduction to Oxazolidino[2,3-c]morpholine

-

The morpholin-3-one intermediate is then subjected to a reduction reaction to form a bicyclic oxazolidine. This is a key transformation that sets up the subsequent steps.[3]

Step 3: Introduction of the Acetic Acid Moiety and Salt Formation

-

The resulting intermediate from Step 2 can be reacted with reagents to introduce the acetic acid side chain.

-

Following the introduction of the side chain, the protecting groups are removed.

-

The free base is dissolved in an appropriate solvent (e.g., isopropanol or ethyl acetate), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) is added.

-

The this compound salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

Caption: A logical workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of the synthesized this compound, a panel of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the morpholine ring protons, the methylene protons of the acetic acid group, and the exchangeable protons (amine and carboxylic acid). The chemical shifts and coupling patterns provide definitive structural confirmation. For example, the protons on the carbon adjacent to the oxygen will be shifted downfield compared to those adjacent to the nitrogen.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, which has a characteristic downfield shift (typically >170 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The technique should reveal the exact mass of the protonated molecule [M+H]⁺, which can be calculated from its molecular formula. Fragmentation patterns observed in MS/MS analysis can further validate the structure.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. Key expected absorbances include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and N-H stretches for the ammonium salt.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A validated method, typically using a reverse-phase column with a suitable mobile phase, will separate the target compound from any starting materials, by-products, or other impurities. Purity is determined by the relative peak area.

Caption: Workflow for the analytical validation of the final product.

Applications in Drug Development

The morpholine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][5] 2-(Morpholin-3-yl)acetic acid and its derivatives serve as critical intermediates in the synthesis of compounds for neurological disorders, pain management, and neurodegenerative diseases like Parkinson's disease.[1][5]

Case Study: Osivelotor and Sickle Cell Disease

A compelling example of the application of the morpholin-3-yl scaffold is in the drug Osivelotor (GBT-601) , an investigational treatment for sickle cell disease (SCD).[6] Osivelotor is a potent stabilizer of sickle hemoglobin (HbS).[6]

Mechanism of Action: In SCD, deoxygenated HbS polymerizes, causing red blood cells to become rigid and "sickle-shaped," leading to vaso-occlusion and hemolysis. Osivelotor works by covalently binding to HbS, which increases the oxygen affinity of hemoglobin. This stabilizes hemoglobin in its oxygenated state, thereby preventing the polymerization of deoxygenated HbS.[6] The (S)-morpholin-3-yl group in Osivelotor is a key part of the molecular structure that correctly orients the molecule for binding and contributes to its overall drug-like properties.

Caption: Role of the morpholine-containing drug Osivelotor in preventing HbS polymerization.

Safety and Handling

Based on safety data for isomeric compounds like 2-(morpholin-2-yl)acetic acid hydrochloride and 2-(morpholin-4-yl)acetic acid hydrochloride, this compound should be handled with appropriate care in a laboratory setting.[7][8]

-

Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[2][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its chiral nature and the inherent drug-like properties of the morpholine scaffold make it an essential tool for medicinal chemists. A thorough understanding of its synthesis, analytical validation, and potential applications, as outlined in this guide, is crucial for leveraging its full potential in the discovery of next-generation therapeutics.

References

- Title: Morpholine derivative Source: Google Patents, US10508107B2 URL

- Title: Morpholine derivatives Source: Google Patents, US4088814A URL

- Title: Morpholine derivatives and their use as therapeutic agents Source: Google Patents, US5968934A URL

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

-

Title: NMR Chemical Shifts Source: University of Wisconsin-Madison URL: [Link]

- Title: Prepn of acetyl morphine Source: Google Patents, CN1403449A URL

-

Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: 2-(Morpholin-4-yl)acetic acid hydrochloride Source: PubChem URL: [Link]

-

Title: Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry Source: National Institutes of Health (PMC) URL: [Link]

- Title: Improved process for the preparation of...

-

Title: Osivelotor Source: PubChem URL: [Link]

-

Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Chemical shifts Source: University College London (UCL) URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities Source: KGROUP URL: [Link]

- Title: Process for the preparation of delmopinol and derivatives thereof Source: Google Patents, EP1948626B1 URL

-

Title: Synthesis of morpholine acetate Source: PrepChem.com URL: [Link]

-

Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

Sources

- 1. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. EP1948626B1 - Process for the preparation of delmopinol and derivatives thereof - Google Patents [patents.google.com]

- 4. Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Morpholin-3-yl)acetic acid hydrochloride structure

An In-depth Technical Guide to 2-(Morpholin-3-yl)acetic acid hydrochloride: Structure, Synthesis, and Application

Executive Summary

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Characterized by a morpholine ring substituted at the 3-position with an acetic acid moiety, this compound serves as a versatile synthon for creating complex molecular architectures. Its hydrochloride salt form confers advantageous physicochemical properties, such as enhanced aqueous solubility, making it highly amenable to various synthetic and biological applications.[1] This guide provides a comprehensive technical overview of its structure, outlines a representative synthetic pathway, details its critical applications in drug discovery—particularly for neurological and anti-infective agents—and furnishes validated analytical protocols for quality assessment. The insights herein are intended to empower researchers, chemists, and drug development professionals to effectively leverage this valuable intermediate in their research and development programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged structure" in medicinal chemistry, a recurring motif found in numerous approved drugs and clinical candidates. Its prevalence stems from its favorable properties: it is a saturated heterocycle that is generally metabolically stable, and its ether oxygen and secondary amine functionalities can act as hydrogen bond acceptors and donors, respectively. This allows it to improve the pharmacokinetic profile of a parent molecule, enhancing solubility, reducing toxicity, and improving oral bioavailability.

This compound emerges from this lineage as a particularly valuable building block. Unlike its more common C2 or C4-substituted isomers, the C3 substitution introduces a chiral center, opening avenues for stereospecific interactions with biological targets.[2][3] The appended acetic acid group provides a convenient chemical handle for amide bond formation, esterification, or further elaboration, positioning it as a key intermediate for library synthesis and lead optimization campaigns.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key characteristics of this compound are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 86967-55-7 | [1] |

| Molecular Formula | C₆H₁₁NO₃·HCl | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% (by ¹H NMR) | [1] |

| Solubility | Excellent solubility in water | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Structural Analysis

The structure of this compound is defined by three key features: the morpholine ring, the C3-linked acetic acid sidechain, and the hydrochloride salt. The nitrogen atom of the morpholine ring is protonated, forming the hydrochloride salt, which is responsible for the compound's high water solubility.[1] The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as (S) or (R) enantiomers, or as a racemic mixture.

Caption: Chemical structure of this compound.

Representative Synthesis Pathway

While proprietary manufacturing processes may vary, a chemically sound and logical pathway for the synthesis of 2-(Morpholin-3-yl)acetic acid can be devised based on established organic chemistry principles, analogous to the synthesis of similar heterocyclic acetic acids.[4][5] The following multi-step sequence represents a plausible and instructive approach.

Rationale: The core challenge is the selective alkylation at the C3 position. A common strategy involves using a protected, pre-functionalized morpholine derivative. The synthesis begins with a protected morpholin-3-one, introduces the acetic acid precursor via nucleophilic addition, followed by reduction and deprotection.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-Morpholin-3-yl-acetic acid hydrochloride | 2566483-70-1 | FM181865 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis of 2-(Morpholin-3-yl)acetic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(morpholin-3-yl)acetic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in three main stages: N-protection of the morpholine-3-carboxylic acid starting material, chain extension via the Arndt-Eistert homologation, and subsequent deprotection to yield the final hydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets. Consequently, substituted morpholine derivatives, such as 2-(morpholin-3-yl)acetic acid, are of significant interest as versatile intermediates for the synthesis of novel therapeutic agents. This guide delineates a logical and efficient pathway to access the hydrochloride salt of this compound, ensuring high purity and reasonable yields.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence, commencing with commercially available morpholine-3-carboxylic acid. The pathway is illustrated below:

Figure 1: Overall synthetic pathway for this compound.

The rationale for this multi-step approach is rooted in the principles of modern organic synthesis, emphasizing chemoselectivity and the use of well-established, high-yielding reactions.

Detailed Synthesis and Experimental Protocols

Step 1: N-Protection and Acid Chloride Formation

The initial step involves the protection of the secondary amine of morpholine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial measure to prevent unwanted side reactions at the nitrogen atom in subsequent steps. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] Following protection, the carboxylic acid is converted to its more reactive acid chloride derivative to facilitate the subsequent reaction with diazomethane.

Protocol 1a: Synthesis of N-Boc-morpholine-3-carboxylic acid

-

To a solution of morpholine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add triethylamine (1.5 equivalents).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the solution.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with a cold 1 M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-morpholine-3-carboxylic acid as a solid.

Protocol 1b: Synthesis of N-Boc-morpholine-3-carbonyl chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-morpholine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.3 equivalents) to the stirred solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours. Effervescence should be observed as gaseous byproducts are evolved.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude N-Boc-morpholine-3-carbonyl chloride, which is used immediately in the next step.

Step 2: Arndt-Eistert Homologation for Chain Extension

The Arndt-Eistert reaction is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[3][4][5][6] It proceeds through the formation of a diazoketone, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile (in this case, water) to form the homologous carboxylic acid.[7][8][9][10]

Protocol 2: Synthesis of 2-(N-Boc-morpholin-3-yl)acetic acid

-

Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® glassware. As a safer alternative, trimethylsilyldiazomethane can be employed.[11]

-

Prepare a solution of diazomethane in diethyl ether from a suitable precursor such as Diazald®.

-

Dissolve the crude N-Boc-morpholine-3-carbonyl chloride from the previous step in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add the ethereal solution of diazomethane to the stirred acid chloride solution until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

To the resulting solution of the α-diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.

-

Heat the mixture to 50-60 °C with vigorous stirring. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

-

Continue heating for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

-

Acidify the filtrate with 1 M HCl and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(N-Boc-morpholin-3-yl)acetic acid.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine. Treatment with a strong acid, such as hydrogen chloride in an anhydrous solvent, simultaneously cleaves the Boc group and forms the desired hydrochloride salt.[12][13][14][15][16]

Protocol 3: Synthesis of this compound

-

Dissolve 2-(N-Boc-morpholin-3-yl)acetic acid (1 equivalent) in anhydrous 1,4-dioxane.

-

To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (5 equivalents) at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, a precipitate of the hydrochloride salt may form.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the product fully.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Summary of Expected Results

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Product | Expected Yield | Purity (by NMR/LC-MS) |

| 1a | N-Boc-morpholine-3-carboxylic acid | 85-95% | >95% |

| 1b | N-Boc-morpholine-3-carbonyl chloride | Quantitative (used crude) | - |

| 2 | 2-(N-Boc-morpholin-3-yl)acetic acid | 70-85% | >90% |

| 3 | This compound | 90-98% | >97% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a robust N-protection strategy, the well-established Arndt-Eistert homologation, and a clean deprotection/salt formation step, this guide offers a clear and logical approach for accessing this valuable building block for drug discovery and development. The provided protocols are based on established and well-understood chemical transformations, ensuring a high degree of success for researchers in the field.

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). The University of Arizona. Retrieved from [Link]

-

Request PDF. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ER5. Wolff Rearrangement. Retrieved from [Link]

-

Chem-Station. (2014, August 29). Wolff Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Wolff-Rearrangement [organic-chemistry.org]

- 8. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 9. electrophilic rearrangements [employees.csbsju.edu]

- 10. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this target compound, commencing from the readily available chiral precursor, (R)-serine. The presented strategy leverages a series of classical and reliable organic transformations, including cyclization to a key morpholinone intermediate, Arndt-Eistert homologation for carbon chain extension, reduction of both lactam and ester functionalities, and a final deprotection and salt formation. This guide is intended to provide researchers and drug development professionals with the necessary scientific rationale and detailed experimental protocols to successfully synthesize (R)-2-(Morpholin-3-yl)acetic acid hydrochloride with high enantiopurity.

Introduction: The Significance of Chiral Morpholines

Chiral N-heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among these, the chiral morpholine scaffold has emerged as a privileged structure in drug discovery. The presence of the morpholine ring can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile. Furthermore, the defined stereochemistry of substituted morpholines is often crucial for their selective interaction with biological targets, leading to enhanced potency and reduced off-target effects.

(R)-2-(Morpholin-3-yl)acetic acid, in its hydrochloride salt form, represents a key chiral building block. The (R)-configuration at the C3 position and the acetic acid side chain provide versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex drug candidates. For instance, chiral 3-substituted morpholines are integral components of various therapeutic agents, including potent neurokinin-1 (NK1) receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting.[1][2][3] The synthesis of enantiomerically pure (R)-2-(Morpholin-3-yl)acetic acid hydrochloride is therefore a critical task for chemists working on the discovery and development of new medicines.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, (R)-2-(Morpholin-3-yl)acetic acid hydrochloride, suggests a strategy that secures the critical C3 stereocenter early in the synthesis and builds the morpholine ring around it.

Caption: Retrosynthetic analysis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

This retrosynthetic approach highlights the key transformations required:

-

Stereocontrol: The use of a chiral pool starting material, specifically (R)-serine, is an efficient strategy to establish the desired stereochemistry at the C3 position of the morpholine ring.

-

Ring Formation: Construction of the morpholine ring can be achieved by N-alkylation of (R)-serine followed by an intramolecular cyclization. The use of a benzyl protecting group for the nitrogen atom is advantageous as it is stable under various reaction conditions and can be removed efficiently in a later step.

-

Side Chain Introduction: The acetic acid side chain can be introduced via a one-carbon homologation of the carboxylic acid functionality of the serine-derived intermediate. The Arndt-Eistert reaction is a well-established and reliable method for this transformation.[2][4]

-

Functional Group Manipulations: The synthesis requires the reduction of a lactam (amide) carbonyl and an ester group, followed by the deprotection of the N-benzyl group.

-

Final Salt Formation: The synthesis concludes with the formation of the hydrochloride salt to improve the stability and handling of the final compound.

This strategic plan forms the basis for the detailed synthetic protocol outlined in the subsequent sections.

In-Depth Mechanistic Discussion and Synthetic Pathway

The enantioselective synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride can be accomplished through a multi-step sequence, with each step chosen for its reliability, stereochemical control, and scalability.

Caption: Overall synthetic workflow for (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

Step 1 & 2: Formation of the Chiral Morpholinone Core

The synthesis commences with the protection of the amino group of (R)-serine with a benzyl group. This is typically achieved by reaction with benzyl bromide in the presence of a suitable base. The resulting N-benzyl-(R)-serine is then cyclized to form the key intermediate, (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid. This cyclization is accomplished by reacting the N-benzylated amino acid with chloroacetyl chloride in a basic aqueous medium. The reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.

Step 3-6: Arndt-Eistert Homologation for Side Chain Extension

With the chiral morpholinone core in hand, the next critical step is the one-carbon homologation of the C3-carboxylic acid to an acetic acid side chain. The Arndt-Eistert reaction is a reliable method for this transformation.[2][4] The carboxylic acid is first converted to its more reactive acid chloride using reagents such as oxalyl chloride or thionyl chloride. The acid chloride is then reacted with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone intermediate. The key step is the Wolff rearrangement of the diazoketone, which is typically promoted by a metal catalyst like silver oxide (Ag₂O) or by photolysis or thermolysis. This rearrangement involves the extrusion of nitrogen gas and a 1,2-migration of the morpholinone ring to form a ketene. The highly reactive ketene is then trapped in situ with a nucleophile, in this case, ethanol, to yield the homologated ethyl ester, ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate.

Step 7-9: Reductions and Deprotection

The subsequent steps involve the reduction of both the lactam carbonyl and the ester group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) can be employed to reduce the lactam to the corresponding amine, affording ethyl (R)-2-(N-benzylmorpholin-3-yl)acetate. Following the lactam reduction, the ethyl ester is hydrolyzed to the carboxylic acid under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. The final transformation in this sequence is the removal of the N-benzyl protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere is a clean and efficient method for this deprotection, yielding the free base of the target molecule, (R)-2-(morpholin-3-yl)acetic acid.

Step 10: Hydrochloride Salt Formation

To enhance the stability and ease of handling of the final product, it is converted to its hydrochloride salt. This is typically achieved by dissolving the free amino acid in a suitable organic solvent, such as diethyl ether or isopropanol, and treating it with a solution of hydrogen chloride in the same or another appropriate solvent.[5] The hydrochloride salt usually precipitates from the solution and can be isolated by filtration.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (R)-2-(Morpholin-3-yl)acetic acid hydrochloride.

Safety Precaution: This synthesis involves hazardous reagents and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| (R)-Serine | 312-84-5 | C₃H₇NO₃ | Chiral starting material |

| Benzyl bromide | 100-39-0 | C₇H₇Br | Lachyrmator, handle with care |

| Sodium carbonate | 497-19-8 | Na₂CO₃ | Base |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | Corrosive, moisture sensitive |

| Sodium hydroxide | 1310-73-2 | NaOH | Base |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ | Toxic and corrosive |

| Diazomethane | 334-88-3 | CH₂N₂ | Extremely toxic and explosive, handle with extreme caution or use a safer alternative like (Trimethylsilyl)diazomethane (CAS: 18107-18-1) |

| Silver (I) oxide | 20667-12-3 | Ag₂O | Catalyst for Wolff rearrangement |

| Ethanol | 64-17-5 | C₂H₅OH | Solvent |

| Lithium aluminum hydride | 16853-85-3 | LiAlH₄ | Pyrophoric, reacts violently with water |

| Diethyl ether | 60-29-7 | C₄H₁₀O | Flammable solvent |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Flammable solvent |

| Palladium on carbon (10%) | 7440-05-3 | Pd/C | Catalyst for hydrogenation |

| Hydrogen gas | 1333-74-0 | H₂ | Flammable gas |

| Hydrogen chloride | 7647-01-0 | HCl | Corrosive gas, use as a solution in an organic solvent |

Step-by-Step Synthesis

Step 1 & 2: Synthesis of (R)-N-Benzyl-5-oxomorpholine-3-carboxylic acid

-

To a solution of (R)-serine (1 equivalent) in aqueous sodium carbonate, add benzyl bromide (1.1 equivalents) dropwise at room temperature. Stir the mixture vigorously overnight.

-

Acidify the reaction mixture with concentrated HCl to pH ~2 and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-benzyl-(R)-serine.

-

Dissolve the N-benzyl-(R)-serine in aqueous sodium hydroxide solution. Cool the solution to 0 °C and add chloroacetyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with concentrated HCl and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid.

Step 3-6: Arndt-Eistert Homologation

-

Suspend (R)-N-benzyl-5-oxomorpholine-3-carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane. Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

-

After stirring for a few hours at room temperature, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in an anhydrous solvent and cool to 0 °C. Carefully add a solution of diazomethane (2-3 equivalents) in diethyl ether.

-

Stir the reaction mixture at 0 °C for a few hours, then allow it to warm to room temperature.

-

In a separate flask, prepare a suspension of silver (I) oxide (0.1 equivalents) in anhydrous ethanol. Heat this suspension to reflux.

-

Slowly add the diazoketone solution to the refluxing silver oxide suspension. The Wolff rearrangement will occur with the evolution of nitrogen gas.

-

After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture, filter off the silver salts, and concentrate the filtrate under reduced pressure to obtain crude ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate.

Step 7-9: Reductions and Deprotection

-

Carefully add a solution of ethyl (R)-2-(N-benzyl-5-oxomorpholin-3-yl)acetate (1 equivalent) in anhydrous THF to a suspension of lithium aluminum hydride (2-3 equivalents) in THF at 0 °C.

-

After the addition, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain crude ethyl (R)-2-(N-benzylmorpholin-3-yl)acetate.

-

Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate to give (R)-2-(N-benzylmorpholin-3-yl)acetic acid.

-

Dissolve the N-benzyl protected acid in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete.

-

Filter the catalyst through a pad of celite and concentrate the filtrate to obtain (R)-2-(morpholin-3-yl)acetic acid.

Step 10: Hydrochloride Salt Formation

-

Dissolve the crude (R)-2-(morpholin-3-yl)acetic acid in a minimal amount of a suitable solvent like isopropanol.

-

Slowly add a solution of HCl in isopropanol or diethyl ether until the pH is acidic.

-

The hydrochloride salt should precipitate. If not, the solution can be cooled or a less polar solvent can be added to induce precipitation.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain (R)-2-(morpholin-3-yl)acetic acid hydrochloride.

Characterization and Data

The final product and key intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| (R)-2-(Morpholin-3-yl)acetic acid hydrochloride | Signals for the morpholine ring protons (typically in the range of 2.5-4.0 ppm), a multiplet for the C3 proton, and signals for the methylene protons of the acetic acid side chain (around 2.5-3.0 ppm). The NH and OH protons will be broad and their chemical shifts will be concentration and solvent dependent. | Signals for the morpholine ring carbons (typically in the range of 45-70 ppm), a signal for the C3 carbon, a signal for the methylene carbon of the acetic acid side chain, and a signal for the carboxylic acid carbon (around 170-180 ppm). |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the concentration. It is recommended to acquire both ¹H and ¹³C NMR spectra, as well as mass spectrometry data, to fully characterize the final product. The enantiomeric purity should be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Conclusion

This technical guide has outlined a comprehensive and stereocontrolled synthetic route to (R)-2-(Morpholin-3-yl)acetic acid hydrochloride. By starting with the chiral precursor (R)-serine, the desired stereochemistry is effectively installed and maintained throughout the synthesis. The key transformations, including the formation of a morpholinone intermediate, Arndt-Eistert homologation, and subsequent reductions and deprotection, are well-established and reliable reactions in organic synthesis. The detailed experimental protocol provides a practical roadmap for researchers and drug development professionals to access this valuable chiral building block for the synthesis of novel therapeutic agents. Careful execution of the described procedures and thorough characterization of the intermediates and final product are essential for a successful outcome.

References

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

- Brands, K. M. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135.

- Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004.

- Fuller, G. G. D., et al. (1983). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1983, 2939-2944.

- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709.

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(9), 1449–1452.

- Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747.

Sources

- 1. US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters - Google Patents [patents.google.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

solubility of 2-(Morpholin-3-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Solubility of 2-(Morpholin-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 86967-55-7), a crucial parameter for its application in pharmaceutical research and development. As a heterocyclic compound used as a building block in the synthesis of bioactive molecules, understanding its solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy.[1][2] This document, designed for researchers, scientists, and drug development professionals, details the core physicochemical properties that govern the solubility of this molecule. It presents a validated, step-by-step protocol for equilibrium solubility determination using the gold-standard shake-flask method, coupled with a robust analytical quantification technique using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide emphasizes the causal relationships behind experimental choices and incorporates self-validating systems to ensure data integrity, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction

Overview of this compound

This compound is the hydrochloride salt of a morpholine derivative featuring a carboxylic acid functional group.[1] Its structure combines a basic secondary amine within the morpholine ring and an acidic carboxylic acid moiety, giving it zwitterionic potential. Supplied as a white solid, it serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1]

Key Compound Identifiers:

-

CAS Number: 86967-55-7[1]

-

Molecular Formula: C₆H₁₁NO₃·HCl[1]

-

Molecular Weight: 181.66 g/mol [1]

-

Appearance: White Solid[1]

-

Synonyms: 3-Acetic acid-morpholine hydrochloride[1]

The Critical Role of Solubility in Pharmaceutical Development

Aqueous solubility is a foundational physicochemical property in drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and variable bioavailability, hindering the transition of promising lead compounds into viable drug candidates. For an intermediate like this compound, solubility data is critical for designing synthetic reaction conditions, purification strategies, and for the formulation of any subsequent active pharmaceutical ingredient (API). The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of parent molecules containing basic nitrogen atoms.[3][4]

Physicochemical Properties Influencing Solubility

The is not a single value but a function of its environment, governed by its intrinsic chemical properties.

Chemical Structure and Ionization

The molecule possesses two key ionizable centers:

-

The Morpholine Nitrogen: The secondary amine in the morpholine ring is basic. Morpholine's conjugate acid has a pKa of approximately 8.5.[5] This nitrogen will be protonated and positively charged at acidic and neutral pH.

-

The Carboxylic Acid Group: The acetic acid moiety is acidic, with an estimated pKa in the range of 4-5. This group will be deprotonated and negatively charged at neutral and basic pH.

The interplay between these two groups means the molecule's net charge is highly pH-dependent. As a hydrochloride salt, the morpholine nitrogen is protonated in the solid state. Upon dissolution, its solubility behavior will be dictated by the pH of the medium, which controls the equilibrium between its cationic, zwitterionic, and anionic forms.

Impact of pH on Solubility

The aqueous solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble charged species. For hydrochloride salts of weak bases, solubility is typically highest at low pH where the cationic form dominates and decreases as the pH increases towards the pKa of the conjugate acid.[6] A comprehensive pH-solubility profile is therefore essential for predicting its behavior under physiological conditions (e.g., in the gastrointestinal tract) and for developing robust formulations.

Temperature and Hygroscopicity

Solubility is a thermodynamic quantity and is therefore temperature-dependent. For most solids, solubility increases with temperature. Standard solubility assessments for pharmaceutical applications are often conducted at 37 °C to mimic physiological conditions. Furthermore, morpholine and its derivatives can be hygroscopic, meaning they tend to absorb moisture from the air.[7] This is a critical handling consideration, as absorbed water can alter the mass of the compound being weighed for an experiment, leading to inaccurate solubility measurements. All weighing should be performed in a controlled-humidity environment or executed rapidly to minimize moisture uptake.

Aqueous and Solvent Solubility Profile

Quantitative public data on the is limited. However, based on its structure and qualitative descriptions from suppliers, a general profile can be established.

Table 1: Solubility Profile of this compound

| Solvent | Type | Predicted/Reported Solubility | Rationale / Comments |

| Water | Aqueous | Excellent / High[1][2] | As a hydrochloride salt, the compound is highly polar and readily forms hydrogen bonds with water. Solubility is expected to be pH-dependent. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | High | At physiological pH, the compound will exist predominantly in its charged forms (cationic and/or zwitterionic), promoting high aqueous solubility. |

| Methanol | Polar Protic | Soluble to Highly Soluble | Methanol's polarity and hydrogen-bonding capability can effectively solvate the ionic salt. |

| Ethanol | Polar Protic | Moderately Soluble | Less polar than methanol, resulting in likely lower but still significant solubility. |

| Dichloromethane (DCM) | Apolar | Insoluble to Sparingly Soluble | The high polarity of the salt is incompatible with non-polar solvents. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a poor hydrogen bond donor and less effective at solvating the charged species compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol describes the determination of the thermodynamic equilibrium solubility using the shake-flask method, which is considered the industry standard for its reliability and direct measurement of equilibrium.[3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent or buffer. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid in the liquid phase to reach equilibrium with the undissolved solid phase. Once equilibrium is established, the phases are separated, and the concentration of the solute in the supernatant is measured, representing the equilibrium solubility.

Materials and Reagents

-

This compound (purity ≥95%)

-

Type I (Ultrapure) Water

-

Phosphate, acetate, or citrate buffers (e.g., pH 1.2, 4.5, 6.8 to simulate GI conditions)

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (incubator)

-

Microcentrifuge

-

Calibrated pipettes and tips

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

Step-by-Step Experimental Workflow

-

Preparation of Media: Prepare the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and any organic solvents to be tested.

-

Compound Addition: To a tared 2 mL glass vial, add approximately 5-10 mg of this compound. The key is to add sufficient excess solid such that undissolved material remains visible at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a consistent speed (e.g., 250 RPM) inside a temperature-controlled incubator (e.g., 37 °C). Allow the samples to shake for 48 hours.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the remaining solid.

-

Supernatant Sampling: Carefully pipette an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For an additional purification step, the collected supernatant can be filtered through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particles from being carried over, which would artificially inflate the measured concentration.

-

Dilution and Analysis: Accurately dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated RP-HPLC method (see Section 5.0) to determine the concentration.

-

Calculation: Calculate the original solubility value by multiplying the measured concentration by the dilution factor.

Causality and Rationale for Protocol Choices

-

Excess Solid: Adding a clear excess of solid is mandatory to ensure that the solution is truly saturated at equilibrium. The final result should be independent of the amount of excess solid used.

-

Constant Temperature: Solubility is temperature-sensitive. Maintaining a constant temperature (e.g., 37 ± 1 °C) is essential for reproducibility and physiological relevance.

-

Agitation: Continuous agitation ensures a maximal surface area for dissolution and prevents the formation of static diffusion layers, allowing the system to reach equilibrium more efficiently.

-

pH Measurement: For buffered systems, it is good practice to measure the pH of the final supernatant to confirm that it has not shifted significantly due to the dissolution of the acidic salt.

Self-Validating System: Confirmation of Equilibrium

To ensure the trustworthiness of the results, equilibrium must be confirmed. This is achieved by sampling at multiple time points. For this protocol, a satellite vial should be prepared and sampled at 24 hours. The 48-hour result is considered valid only if it is within ±5% of the 24-hour result, indicating that the dissolution process has reached a plateau.

Analytical Quantification by RP-HPLC

A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound in the supernatant. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique.

Method Principle

The diluted supernatant is injected into the HPLC system. The compound is separated from potential impurities or excipients on a non-polar stationary phase (e.g., C18) using a polar mobile phase. A UV detector measures the absorbance of the compound as it elutes from the column. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Illustrative HPLC Method Parameters

The following table provides a starting point for method development. This method would require full validation (specificity, linearity, accuracy, precision) according to ICH guidelines before use.

Table 2: Starting Parameters for RP-HPLC Quantification

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the amine and sharp peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 10 min | A gradient elution ensures that the compound elutes with a good peak shape and that any less polar impurities are washed from the column. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | UV at 210 nm | While the morpholine ring lacks a strong chromophore, absorbance in the low UV range (200-220 nm) is common for such compounds and provides sufficient sensitivity.[8] |

Preparation of Standards and Calibration Curve

A stock solution of this compound of known concentration (e.g., 1 mg/mL) is prepared in the mobile phase. A series of at least five calibration standards are prepared by serial dilution of the stock solution. These standards are injected into the HPLC, and a calibration curve is generated by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) across the desired concentration range.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ub.edu [ub.edu]

- 4. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-(Morpholin-3-yl)acetic acid hydrochloride

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The toxicological and ecotoxicological properties of 2-(Morpholin-3-yl)acetic acid hydrochloride have not been fully investigated. All handling and experimental procedures should be conducted with the utmost caution, assuming the substance is hazardous. This guide is based on established principles of chemical safety and risk assessment for novel compounds.

Introduction: The Imperative of Proactive Safety in Drug Discovery

This guide serves as a technical framework for the safe handling and use of this compound. In the absence of specific toxicity data, we will apply the precautionary principle, leveraging knowledge of analogous structures and established best practices for managing chemicals with unknown hazards.[2] Our approach is rooted in a systematic risk assessment process, designed to empower researchers to make informed safety decisions.

Compound Identification and Assumed Hazard Profile

A clear understanding of the compound's identity is the first step in any safety protocol.

| Property | Value | Source |

| Chemical Name | This compound | J&K Scientific[3] |

| Synonyms | 3-Acetic acid-morpholine hydrochloride | Chem-Impex[4] |

| CAS Number | 86967-55-7 | J&K Scientific[3] |

| Molecular Formula | C₆H₁₂ClNO₃ | J&K Scientific[3] |

| Molecular Weight | 181.62 g/mol | J&K Scientific[3] |

| Appearance | White to off-white solid | Chem-Impex[4] |

| IUPAC Name | 2-morpholin-3-ylacetic acid;hydrochloride | J&K Scientific[3] |

Chemical Structure

This workflow compels the researcher to systematically consider the hazards, potential for exposure, and necessary control measures before proceeding. [1]

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach to safety is essential, prioritizing controls that are most effective at isolating the hazard.

Engineering Controls

-

Primary Containment: All manipulations of solid this compound (e.g., weighing, transferring, preparing stock solutions) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour, to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls

-

Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. Clearly label this area.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all tasks involving this compound. These SOPs should incorporate the findings of the risk assessment.

-

Training: All personnel must be trained on the potential hazards and the specific SOPs for handling this compound before they are permitted to work with it.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory. [5]Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks. [6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific task and associated risk. [2]

Gloves: Use powder-free nitrile gloves. Given the unknown skin permeability, double-gloving is required for all handling procedures. Change gloves immediately if contamination is suspected. Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. [2]When there is a risk of splashing, chemical splash goggles must be worn. For higher-risk operations, a face shield should be used in conjunction with goggles. Lab Coat: A buttoned lab coat must be worn at all times.

Experimental Protocols: From Storage to Disposal

Adherence to meticulous protocols is paramount.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

-

Based on supplier recommendations, store at 0-8 °C. [4]* Store in a locked cabinet or location with restricted access. [6]

Weighing and Solution Preparation Protocol

-

Preparation: Don the appropriate PPE as determined by the risk assessment (Figure 3). Ensure the chemical fume hood is operational.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, vial, solvent, etc.) inside the fume hood.

-

Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid creating dust.

-

Transfer: Carefully add the weighed solid to the destination vial.

-